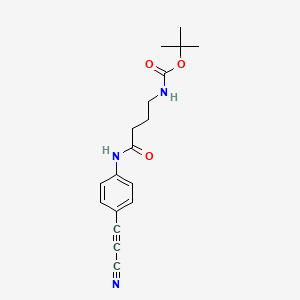

APN-C3-NH-Boc

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

APN-C3-NH-Boc can be synthesized through a series of chemical reactions involving the formation of an alkyl/ether-based linker. The synthesis typically involves the following steps:

Formation of the Alkyne Group:

Carbamoylation: The next step involves the carbamoylation of the alkyne group to form the desired carbamate structure.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

APN-C3-NH-Boc undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the alkyne group reacts with azide-containing molecules to form triazoles.

Carbamoylation Reactions: The carbamate group can undergo further carbamoylation reactions to form more complex structures.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires copper catalysts and azide-containing molecules.

Carbamoylation: This reaction typically involves tert-butyl chloroformate and a suitable base under mild conditions.

Major Products Formed

The major products formed from these reactions include triazoles and carbamate derivatives, which are essential intermediates in the synthesis of PROTACs .

Applications De Recherche Scientifique

Organic Synthesis

APN-C3-NH-Boc is utilized in the synthesis of various organic compounds. Its role as a building block in the formation of amides and other derivatives is significant.

Key Reactions

- Aminolysis of Esters : The compound can participate in aminolysis reactions, where it reacts with esters to form N-substituted amides. This reaction is facilitated by the presence of hydrolases, which act as biocatalysts .

- Hydrazinolysis : this compound can also be involved in hydrazinolysis to yield hydrazides, demonstrating its versatility in organic transformations .

Bioconjugation

The ability of this compound to form stable linkages with biomolecules makes it an attractive candidate for bioconjugation applications.

Case Studies

- Antibody-Drug Conjugates (ADCs) : Research indicates that compounds similar to this compound can be effectively used to synthesize ADCs, enhancing the delivery of therapeutic agents to targeted cells . This application is crucial in cancer therapy where precise targeting is necessary.

- Peptide-Oligonucleotide Conjugates : The compound has been explored for conjugating oligonucleotides with peptides, improving cellular uptake and therapeutic efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate for developing novel pharmaceuticals.

Therapeutic Applications

- Targeted Drug Delivery : By modifying drug molecules with this compound, researchers have developed systems that improve the pharmacokinetics and biodistribution of drugs, particularly in oncology .

- Enzyme Inhibition : The compound has potential applications in designing enzyme inhibitors that could be used to treat various diseases by selectively blocking specific enzymatic pathways .

Data Tables

| Application Area | Reaction Type | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Aminolysis | Formation of N-substituted amides |

| Bioconjugation | ADC Synthesis | Enhanced targeting of cancer cells |

| Medicinal Chemistry | Drug Modification | Improved pharmacokinetics and efficacy |

Mécanisme D'action

APN-C3-NH-Boc exerts its effects by acting as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other binds to a target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Similar Compounds

APN-C4-NH-Boc: Similar to APN-C3-NH-Boc but with a longer alkyl chain.

APN-C2-NH-Boc: Similar to this compound but with a shorter alkyl chain.

APN-C3-NH-Fmoc: Similar to this compound but with a different protecting group

Uniqueness

This compound is unique due to its specific alkyl/ether-based structure, which provides optimal stability and reactivity for the synthesis of PROTACs. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a valuable reagent in click chemistry .

Activité Biologique

APN-C3-NH-Boc is a compound that has garnered interest in the field of biochemistry, particularly in the context of drug development and targeted protein degradation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in therapeutic contexts.

Overview of this compound

This compound is classified as an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. It is designed to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system, thereby enhancing therapeutic efficacy in various diseases, especially cancer . The compound features a Boc (tert-butyloxycarbonyl) protecting group which is crucial for its reactivity and stability in biological systems.

The primary mechanism by which this compound exerts its biological activity involves:

- Formation of Thioether Linkages : The compound reacts with thiol groups on target proteins, forming stable thioether linkages. This reaction is pivotal for the subsequent recruitment of E3 ligases, which tag the target proteins for degradation.

- Selective Targeting : By utilizing the unique properties of this compound, researchers can selectively target specific proteins without affecting others, allowing for precise therapeutic interventions.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Preparation of the Boc-protected amine : The initial step includes the protection of an amine group using a Boc group.

- Alkylation : The protected amine is then alkylated to introduce the desired carbon chain length.

- Purification : The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Targeted Protein Degradation | Facilitates selective degradation of unwanted proteins via PROTAC technology. |

| Bioconjugation | Forms stable linkages with biomolecules, enhancing targeted delivery systems. |

| Therapeutic Applications | Promising results in cancer therapy by targeting specific oncogenic proteins. |

Case Study 1: Cancer Treatment Using this compound

In a recent study, this compound was evaluated for its efficacy in degrading mutant forms of oncogenes in cancer cell lines. The results indicated a significant reduction in protein levels associated with tumor growth, demonstrating its potential as a therapeutic agent in oncology.

Case Study 2: Bioconjugation Applications

Another investigation focused on the use of this compound in bioconjugation strategies. The compound was successfully used to modify antibodies, enhancing their specificity and efficacy in targeting cancer cells. This approach showed promise in improving the therapeutic index of antibody-drug conjugates (ADCs) .

Research Findings

Recent research highlights several critical findings regarding this compound:

- Stability and Reactivity : Studies have shown that the thioether linkages formed by this compound are stable under physiological conditions, which is essential for maintaining biological activity during therapeutic applications.

- Diverse Applications : Beyond oncology, this compound has potential applications in autoimmune diseases and other conditions where targeted protein degradation could provide therapeutic benefits .

Propriétés

IUPAC Name |

tert-butyl N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGRZHJEZVBBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.